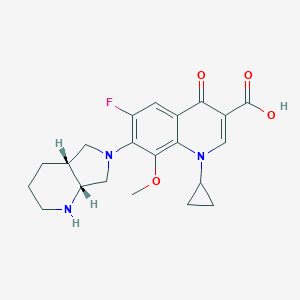

![molecular formula C15H14O2S B090223 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid CAS No. 1334500-01-4](/img/structure/B90223.png)

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

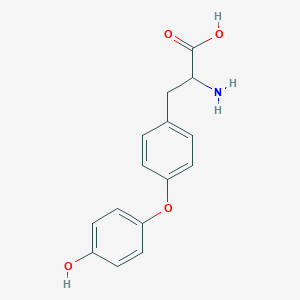

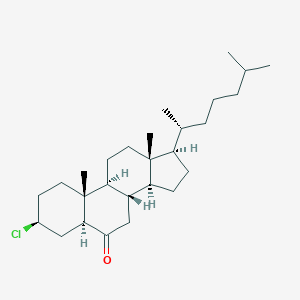

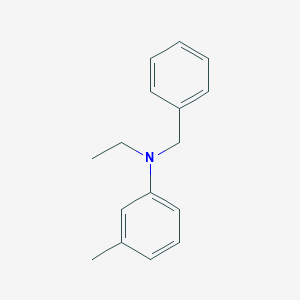

“3-[4-(Methylsulfanyl)phenyl]phenylacetic acid” is an organic compound with the CAS Number: 1334500-01-4 . It has a molecular weight of 258.34 and its IUPAC name is [4’- (methylsulfanyl) [1,1’-biphenyl]-3-yl]acetic acid .

Molecular Structure Analysis

The molecular structure of “3-[4-(Methylsulfanyl)phenyl]phenylacetic acid” is represented by the formula C15H14O2S . The InChI code for this compound is 1S/C15H14O2S/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.34 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure . The molecule consists of a methyl sulfanyl group bonded to benzyl acetic acid at the 4 position crystallizing with two molecules in the asymmetric unit . The carboxylic acid group from the acetic acid moiety in these two molecules forms a classic O–H···O hydrogen bonded dimer .

Perfume Ingredient

Phenylacetic acids, which this compound is a type of, serve as an ingredient in perfume to provide a honey-like odor .

Plant Hormone Component

It is found as a moiety in some plant hormones and is formed as a catabolite of phenylalanine .

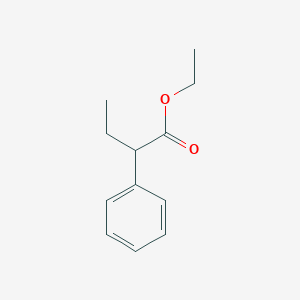

Drug Component

Substituted phenylacetic acid molecules at the alpha position and phenylacetate esters can serve as a drug with a wide variety of effects including anticholinergic, muscarinic antagonist as well as an antidote to cholinesterase inhibitors or toxins .

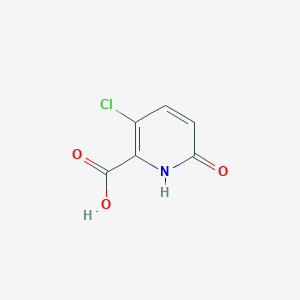

Nonsteroidal Anti-Inflammatory Drug (NSAID) Preparation

Phenylacetic acid is used to prepare a nonsteroidal anti-inflammatory drug like diclofenac .

Surfactant Synthesis

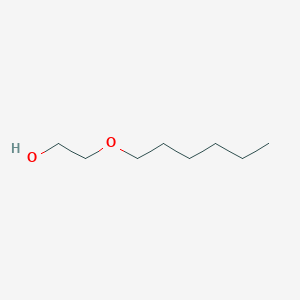

The compound has been used in the synthesis of novel surfactants . Specifically, a straight-chain fatty acid containing 12 or 16 carbon atoms was attached to the hydroxyl group via esterification . After neutralization of the carboxylic acid with sodium, the molecules behave as anionic surfactants .

Sarcosine Oxidase Inhibitor

(Methylthio)acetic acid is an irreversible inhibitor of sarcosine oxidase and is effective in preventing the complete enzyme inactivation during modification .

Synthesis of Other Compounds

(Methylthio)acetic acid may be used in the synthesis of (5 S,6 S,8 S)-8-acetoxy-6- (3,4-methylenedioxyphenyl)-1- [ (methylthio)-acetyl]-1-azaspiro [4.4]nonane .

properties

IUPAC Name |

2-[3-(4-methylsulfanylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHAYEFGZFABAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362651 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid | |

CAS RN |

1334500-01-4 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.